1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine is a synthetic organic compound that features a unique structure combining adamantane, piperazine, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine typically involves multiple steps:
Formation of Adamantylacetyl Chloride: Adamantane is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-adamantylacetyl chloride.
Nucleophilic Substitution: The 1-adamantylacetyl chloride is then reacted with piperazine to form 1-(1-adamantylacetyl)piperazine.
Nitration and Methoxylation: The final step involves the nitration of 4-methoxyaniline followed by its reaction with 1-(1-adamantylacetyl)piperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-(1-adamantylacetyl)-4-(4-hydroxy-2-nitrophenyl)piperazine.
Reduction: 1-(1-adamantylacetyl)-4-(4-methoxy-2-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders.
Materials Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The nitrophenyl group may participate in electron transfer reactions, while the piperazine ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-adamantylacetyl)-4-phenylpiperazine: Lacks the methoxy and nitro groups, resulting in different chemical and biological properties.
1-(1-adamantylacetyl)-4-(4-hydroxyphenyl)piperazine: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
1-(1-adamantylacetyl)-4-(4-aminophenyl)piperazine: Features an amino group instead of a nitro group, which can significantly alter its pharmacological profile.
Uniqueness
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine is unique due to the presence of both the methoxy and nitro groups, which confer distinct electronic and steric properties. These functional groups can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1-adamantyl)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-30-19-2-3-20(21(11-19)26(28)29)24-4-6-25(7-5-24)22(27)15-23-12-16-8-17(13-23)10-18(9-16)14-23/h2-3,11,16-18H,4-10,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEOWYNWSUKXHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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